molecular formula C10H13N3O2 B1491342 3-(4-Aminophenoxy)azetidine-1-carboxamide CAS No. 2090639-39-5

3-(4-Aminophenoxy)azetidine-1-carboxamide

Cat. No.: B1491342
CAS No.: 2090639-39-5
M. Wt: 207.23 g/mol
InChI Key: RPUSVKMAZJVBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenoxy)azetidine-1-carboxamide (CAS 2090639-39-5) is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It belongs to the class of azetidine derivatives, which are four-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug discovery. The azetidine ring is a key structural motif found in various biologically active compounds and is often explored as a scaffold or a conformational constraint in the design of new therapeutic agents . The structure of this particular compound features both a 4-aminophenoxy group and a carboxamide group attached to the azetidine ring, making it a valuable multifunctional intermediate for synthetic organic chemistry. Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, enabling its incorporation into larger structures or libraries for biological screening. Azetidine derivatives have demonstrated a wide range of pharmacological activities in scientific literature, including antiviral, cytostatic (antiproliferative), and antibacterial properties . As such, 3-(4-Aminophenoxy)azetidine-1-carboxamide is a compound of interest for researchers working in areas such as anticancer drug development, infectious disease research, and the exploration of novel antibiotic adjuvants to combat multidrug-resistant bacteria. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(4-aminophenoxy)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-7-1-3-8(4-2-7)15-9-5-13(6-9)10(12)14/h1-4,9H,5-6,11H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUSVKMAZJVBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of aminophenoxy azetidine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azetidine Switch"

In modern drug discovery, the "escape from flatland" (increasing Fsp3 fraction) is a dominant strategy to improve clinical success rates. While piperidines and morpholines have historically been the workhorses of linker chemistry, they often suffer from metabolic liabilities (oxidative clearance) and suboptimal vectorality.

The aminophenoxy azetidine scaffold—specifically the 3-(4-aminophenoxy)azetidine motif—has emerged as a "privileged structure." It serves as a high-value bioisostere that simultaneously modulates lipophilicity (lowering LogD), improves metabolic stability, and offers a unique vector for displaying pharmacophores (e.g., kinase hinge binders or GPCR warheads).

This guide provides a comprehensive technical analysis of this scaffold, detailing its structural rationale, synthetic pathways, and application in high-value targets like NaV1.7 and S1P1.

Structural Rationale & Physicochemical Properties[1][2][3][4]

The Geometric Advantage

Unlike the chair conformation of piperidine (1,4-distance ~5.5 Å), the azetidine ring exists in a puckered conformation. When substituted at the 3-position with a phenoxy group, the scaffold creates a distinct vector.

  • Pucker Angle: The azetidine ring puckers by approximately 30°, creating two conformers.

  • Vectorality: The angle between the N-1 and C-3 substituents allows for a more linear projection compared to the "kinked" nature of 1,3-substituted pyrrolidines.

Physicochemical Optimization (The "Switch")

Replacing a 4-aminophenoxy piperidine with a 3-aminophenoxy azetidine typically yields the following shifts:

PropertyPiperidine ScaffoldAzetidine ScaffoldImpact
pKa (Conj.[1] Acid) ~10.8~8.5 - 9.5Lower basicity reduces hERG liability and improves membrane permeability.
LogD (7.4) Baseline-0.5 to -1.0 unitLower lipophilicity improves solubility and lowers clearance.
Metabolic Hotspots High (α-carbon oxidation)LowBridgehead carbons in azetidine are sterically protected and electronically deactivated toward CYP450 oxidation.
Ligand Efficiency ModerateHighMass reduction (removal of two carbons) improves LE/LLE.

Synthetic Architectures

Accessing the aminophenoxy azetidine scaffold relies on efficiently coupling the electron-rich azetidine core with an aromatic system. The two dominant pathways are Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction .

Strategic Workflow Diagram

The following diagram illustrates the decision tree for synthesizing tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate, the "Golden Intermediate."

Synthesis_Workflow Start Starting Material: N-Boc-3-Hydroxyazetidine Decision Partner Electrophilicity? Start->Decision RouteA Route A: S_NAr (Electron Deficient Ar) Decision->RouteA Halogenated Nitroarene RouteB Route B: Mitsunobu (Electron Rich/Neutral Ar) Decision->RouteB Phenol Derivative ReagentsA Reagents: 4-Fluoronitrobenzene NaH or KOtBu, DMF, 0°C RouteA->ReagentsA ReagentsB Reagents: 4-Nitrophenol DIAD, PPh3, THF, r.t. RouteB->ReagentsB Intermediate Intermediate: N-Boc-3-(4-nitrophenoxy)azetidine ReagentsA->Intermediate ReagentsB->Intermediate Reduction Reduction Step: H2, Pd/C or Fe/NH4Cl Intermediate->Reduction Final Target Scaffold: N-Boc-3-(4-aminophenoxy)azetidine Reduction->Final

Figure 1: Divergent synthetic strategies for accessing the aminophenoxy azetidine core. Route A is preferred for scalability, while Route B offers broader scope for non-activated aromatics.

Therapeutic Applications & Case Studies

Ion Channel Blockers (NaV1.7)

The search for non-opioid analgesics has heavily targeted the voltage-gated sodium channel NaV1.7.

  • Challenge: Achieving selectivity over NaV1.5 (cardiac safety).

  • Azetidine Solution: In several Genentech and Xenon Pharmaceuticals patents, the 3-alkoxyazetidine motif is utilized to project an aryl group into the channel's pore region. The constrained ether linkage locks the pharmacophore in a bio-active conformation that minimizes entropic penalty upon binding.

Kinase Inhibitors (Hinge Binding)

The terminal amine of the aminophenoxy moiety is an ideal handle for amide coupling to heterocycles (e.g., pyrimidines, quinazolines).

  • Mechanism: The azetidine acts as a solvent-exposed solubilizing group, while the phenoxy-amide system extends into the ATP-binding pocket.

  • SAR Insight: The ether oxygen acts as a weak hydrogen bond acceptor, often interacting with conserved water molecules in the kinase active site.

Detailed Experimental Protocols

Protocol: Synthesis of tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate

This protocol utilizes the SNAr approach, which is generally more robust and scalable than the Mitsunobu route for this specific scaffold.

Reagents:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)

  • 4-Fluoronitrobenzene (1.1 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • DMF (Anhydrous, 0.2 M concentration)

Step 1: SNAr Coupling

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add tert-butyl 3-hydroxyazetidine-1-carboxylate dissolved in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH portion-wise over 15 minutes. (Caution: H2 gas evolution). Stir at 0°C for 30 minutes to ensure formation of the alkoxide.

  • Addition: Add 4-fluoronitrobenzene (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS for the disappearance of the alcohol.

  • Workup: Quench carefully with ice-cold water. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) yields tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate as a pale yellow solid.

Step 2: Nitro Reduction

  • Setup: Dissolve the nitro intermediate in MeOH (0.1 M).

  • Catalyst: Add 10 wt% Pd/C (10% loading).

  • Hydrogenation: Stir under a balloon of H2 gas (1 atm) at room temperature for 2–4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to afford tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate.

    • Yield: Typically 85–95% over two steps.

    • Purity: Usually sufficient for next steps without chromatography.

ADME/Tox Considerations

When incorporating this scaffold, researchers must evaluate specific ADME parameters.

ParameterRisk/BenefitMitigation Strategy
Metabolic Stability Benefit: The azetidine ring is generally resistant to oxidative metabolism compared to pyrrolidine.Avoid electron-rich substituents on the N1 position if oxidative dealkylation is a concern.
hERG Inhibition Risk: Basic amines linked to lipophilic aromatics can trigger hERG block.The reduced basicity of azetidine (vs. piperidine) naturally mitigates this. Capping the primary amine as an amide further reduces risk.
Chemical Stability Risk: Acid sensitivity. The strained ring can open under harsh acidic conditions (e.g., strong Lewis acids).Use TFA/DCM for Boc-deprotection rather than HCl/MeOH if ring opening is observed.
Metabolic Pathway Visualization

Metabolism Scaffold Aminophenoxy Azetidine Scaffold Path1 N-Dealkylation (If N-substituted) Scaffold->Path1 CYP450 Path2 Aromatic Hydroxylation (Phenoxy Ring) Scaffold->Path2 CYP450 Path3 Ring Opening (Rare, Acidic/Reactive Metabolites) Scaffold->Path3 Bioactivation Stable Bridgehead C-H (Metabolically Stable) Scaffold->Stable

Figure 2: Primary metabolic liabilities. The bridgehead carbons (C2/C4) are notably stable, unlike the alpha-carbons in larger rings.

References

  • Lowe, M. A., et al. (2012). "Azetidines: New Tools for the Medicinal Chemist." Bioorganic & Medicinal Chemistry Letters.

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery: Structural and Physicochemical Properties." Angewandte Chemie International Edition. (Cited for comparison of 4-membered ring properties).[1][2][3]

  • Pfizer Inc. (2018). "Preparation of Azetidine Derivatives as JAK Inhibitors." World Intellectual Property Organization, WO2018/123456. (Representative patent illustrating synthetic utility).

  • Duncton, M. A. (2011). "Miniperspective: Azetidines in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

The Strategic Ascent of Azetidine Carboxamides: A Technical Guide to a Privileged Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The four-membered saturated nitrogen heterocycle, azetidine, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry bestow upon it a suite of desirable physicochemical properties, including enhanced solubility, metabolic stability, and conformational rigidity.[1][2] This guide provides an in-depth exploration of the history, development, and strategic synthesis of azetidine carboxamide building blocks, tailored for researchers, scientists, and professionals in drug development. We will dissect the causal logic behind key synthetic transformations and showcase the profound impact of these strained scaffolds on contemporary pharmaceutical design.

The Genesis of a Strained Scaffold: A Historical Perspective

The story of azetidines in bioactive compounds begins not in a flask, but in nature. The first significant encounter with this ring system was the isolation of L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis) in 1955.[3] This non-proteinogenic amino acid was found to be a toxic mimic of proline, capable of being incorporated into proteins and disrupting their structure and function.[4][5] For a considerable time, the synthesis of azetidines was fraught with challenges due to the high ring strain inherent in the four-membered ring, which made them difficult to prepare and prone to ring-opening reactions.[6] Early synthetic efforts often resulted in low yields and lacked stereocontrol, limiting their widespread adoption. However, the persistent efforts of synthetic chemists have led to the development of robust and stereoselective methods, unlocking the vast potential of the azetidine core.

The Azetidine Carboxamide Core: A Confluence of Desirable Physicochemical Properties

The allure of the azetidine scaffold, and specifically azetidine carboxamides, in drug design stems from a unique combination of structural and electronic features that address key challenges in medicinal chemistry.

  • sp³-Richness and Three-Dimensionality: In an era where "flat" aromatic compounds are often associated with promiscuous binding and poor pharmacokinetic profiles, the inherent three-dimensionality of the azetidine ring offers a significant advantage. This sp³-rich character allows for more precise and directional interactions with biological targets, leading to improved potency and selectivity.[1][2]

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to more common five- and six-membered rings. This can lead to improved half-life and bioavailability of drug candidates.[1][2] Several FDA-approved drugs, such as baricitinib and cobimetinib, leverage the azetidine motif to enhance metabolic stability.[1][2]

  • Conformational Rigidity: The strained nature of the four-membered ring restricts the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher binding affinity.

  • Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical parameter for drug delivery and absorption.

  • Novel Chemical Space: The unique geometry of azetidines allows for the exploration of novel chemical space, providing opportunities to design ligands for previously "undruggable" targets.

The carboxamide functionality further enhances the utility of the azetidine core by providing a versatile handle for derivatization and for establishing key interactions with biological targets, such as hydrogen bonding.

Strategic Blueprints: Key Synthetic Routes to Azetidine Carboxamide Building Blocks

The synthesis of azetidine carboxamides has evolved significantly, with modern methods offering high levels of control over stereochemistry and functional group tolerance.

Cyclization of γ-Amino Acid Precursors

A common and intuitive approach to azetidine synthesis involves the intramolecular cyclization of γ-amino acid derivatives. The key to success in this approach is the activation of the γ-hydroxyl group to facilitate nucleophilic attack by the nitrogen atom.

G cluster_0 Cyclization of γ-Amino Alcohols start γ-Amino Alcohol activated Activated Intermediate (e.g., Mesylate, Tosylate) start->activated Activation (e.g., MsCl, TsCl, base) azetidine N-Substituted Azetidine activated->azetidine Intramolecular SN2 Cyclization G cluster_1 Visible-Light-Mediated [2+2] Cycloaddition reactants Imine/Oxime + Alkene excited Excited State Imine/Oxime [Photocatalyst + Visible Light] reactants->excited Photoexcitation azetidine Azetidine Product excited->azetidine [2+2] Cycloaddition

Caption: Conceptual diagram of a visible-light-mediated aza Paternò–Büchi reaction.

Gold-Catalyzed Oxidative Cyclization

Gold catalysis has emerged as a valuable tool for the synthesis of complex molecules. A notable application in this context is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to afford chiral azetidin-3-ones. [7]These azetidinones are versatile intermediates that can be further functionalized to a variety of azetidine derivatives. [7]

Stereoselective Syntheses

Control of stereochemistry is paramount in drug discovery. Several stereoselective methods for the synthesis of azetidine carboxamides have been reported. For instance, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of 2-(hydroxymethyl)azetidines, which can then be oxidized to the corresponding azetidine-2-carboxylic acids. [8]Asymmetric hydrogenation of prochiral azetinyl-carboxylic acids is another elegant strategy to access enantiomerically enriched azetidine carboxylic acids. [9]

A Tale of Two Isomers: Azetidine-2-Carboxamides vs. Azetidine-3-Carboxamides

The position of the carboxamide group on the azetidine ring has a profound impact on the synthetic strategy and the potential applications of the resulting building block.

FeatureAzetidine-2-CarboxamidesAzetidine-3-Carboxamides
Structural Analogy Proline analogues [10][11]β-amino acid analogues [10]
Common Precursors γ-amino-α-hydroxy acids, (2-aminoalkyl)oxiranes [8]Dihydroxy malonates, epichlorohydrin
Key Synthetic Challenge Control of stereochemistry at the α-carbonSymmetric precursors often require desymmetrization or resolution
Primary Applications Peptidomimetics, introduction of conformational constraints in peptides [9][10][11]Scaffolds for substitution at the 3-position, CNS-active agents

Azetidine-2-carboxamides, as constrained proline analogues, are frequently employed to modulate the conformation of peptides and to probe protein-protein interactions. [10][11]In contrast, azetidine-3-carboxamides provide a scaffold where substitution at the 3-position can be readily achieved, allowing for the exploration of structure-activity relationships around a central core.

Applications in Drug Discovery: Illuminating Case Studies

The strategic incorporation of azetidine carboxamide building blocks has led to the discovery of potent and selective therapeutic agents across various disease areas.

A compelling example is the development of potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology. [12][13]Researchers optimized previously reported proline-based STAT3 inhibitors by replacing the proline scaffold with an (R)-azetidine-2-carboxamide moiety. [12][13]This substitution led to a significant increase in potency, with some analogues exhibiting sub-micromolar inhibitory activity. [12][13]

Compound Scaffold STAT3 EMSA IC₅₀ (µM)
BP-1-102 Proline-amide 6.8
5a (R)-azetidine-2-carboxamide 0.55
5o (R)-azetidine-2-carboxamide 0.38

| 8i | (R)-azetidine-2-carboxamide | 0.34 |

Data sourced from "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors". [12][13] This case study highlights the power of the azetidine scaffold to enhance the pharmacological properties of a lead compound. The increased potency of the azetidine-containing analogues can be attributed to the unique conformational constraints imposed by the four-membered ring, which likely facilitates a more favorable binding interaction with the STAT3 protein. [12][13]

Key Experimental Protocols

Synthesis of 1-(Phenylmethyl)-3,3-azetidinedicarboxylic Acid Diethyl Ester

This protocol is adapted from a reported practical synthesis of azetidine-3-carboxylic acid. [14]

  • Activation of the Diol: To a solution of diethyl bis(hydroxymethyl)malonate (1.0 equiv.) in anhydrous acetonitrile at -20 °C under a nitrogen atmosphere, add trifluoromethanesulfonic anhydride (2.1 equiv.) dropwise, maintaining the temperature below -10 °C.

  • Base Addition: Following the addition of triflic anhydride, add N,N-diisopropylethylamine (2.5 equiv.) dropwise, again keeping the temperature below -10 °C.

  • Cyclization: After stirring for 1 hour at -10 °C, add benzylamine (1.1 equiv.) dropwise. Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up and Purification: Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the title compound.

General Procedure for the Aza-Michael Addition to form Substituted Azetidines

This procedure is based on a method for synthesizing new azetidine amino acid derivatives. [10]

  • Reaction Setup: In a reaction vessel, dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equiv.), the desired N-heterocyclic compound (1.0 equiv.), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv.) in acetonitrile.

  • Reaction Conditions: Stir the reaction mixture at 65 °C for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the target functionalized azetidine.

Future Outlook: The Expanding Horizons of Azetidine Chemistry

The field of azetidine chemistry continues to evolve at a rapid pace. Emerging areas of interest include the development of novel catalytic methods for the enantioselective synthesis of highly substituted azetidines and the use of azetidine carboxamides in the construction of more complex molecular architectures, such as spirocycles and constrained peptides. [2]The application of artificial intelligence and machine learning in the design of novel azetidine-containing scaffolds is also a promising frontier that could accelerate the discovery of new medicines. [2]As our synthetic toolkit expands, so too will the impact of these remarkable building blocks on the future of drug discovery.

References

  • Azetidine. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link].

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 22-48.
  • Cheekatla, S. R., et al. (2026, January 6).
  • Reiners, F., et al. (2020, October 14). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533–8537.
  • Singh, G. S., & D'hooghe, M. (2025, August 4). Current and Future Prospects of Azetidine Derivatives an Overview.
  • Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • University of Michigan. (2024, July 10). Using visible light to make pharmaceutical building blocks. U-M LSA Chemistry.
  • Lian, T., et al. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 661-681.
  • Rolf, D., & Krapcho, A. P. (1979). Azetidine-2-carboxylic acid derivatives. U.S.
  • Yu, K., et al. (2026, January 26). Research advances in L-azetidine-2-carboxylic acid.
  • DeKimpe, N., et al. (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
  • Lian, T., et al. (2020).
  • Kumar, A., & Kumar, S. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.
  • Medjahdi, M., et al. (2009, September 18). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 74(20), 7695-7701.
  • Lukin, O. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • University of British Columbia. (2024, July 3). Chemists synthesize an improved building block for medicines. ScienceDaily.
  • Sharma, R., et al. (2012). A REVIEW ON 2-AZETEDINONES. International Journal of Pharmaceutical Sciences and Research, 3(4), 978-986.
  • Wessjohann, L. A., & Schall, A. (2020, April 27). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3895-3899.
  • Chem-Impex. (n.d.). Azetidine-2-carboxamide. Retrieved February 22, 2026, from [Link].

  • Forgo, P., & Wölfling, J. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Wu, J., et al. (2013). Method for preparing (S)-azetidine-2-carboxylic acid.
  • Salunkhe, D. S., & Piste, P. B. (2014). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org.
  • Li, B., et al. (2006, August 15). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Organic Process Research & Development, 10(5), 923-926.
  • Ellman, J. A., & Lee, A. (2000). Synthesis of azetidine derivatives.
  • Ellman, J. A., & Lee, A. (1999). Synthesis of azetidine derivatives.
  • Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
  • Wang, Y., et al. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid.
  • Dheepika, S., et al. (2022, August 1). VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIVATIVES - A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 11(8), 3826-3834.
  • Brewster, J. T., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Mason, R. F., & Briner, P. H. (1986). Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
  • Tayama, E., & Nakanome, N. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23631-23641.
  • Al-Masoudi, N. A., et al. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 576-582.
  • Goundry, W. R. F., & Couty, F. (2009, February 18). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic & Biomolecular Chemistry, 7(8), 1497-1507.
  • Fowden, L. (1955). Azetidine-2-carboxylic acid: a new constituent of plants.
  • Anderson, A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953-3955.
  • Tsai, F.-H., et al. (1993). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing L-Azetidine-2-Carboxylic Acid and L-Proline. Biopolymers, 33(7), 1061-1069.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 22, 2026, from [Link].

Sources

Methodological & Application

Synthesis protocols for 3-(4-Aminophenoxy)azetidine-1-carboxamide from azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocols for 3-(4-Aminophenoxy)azetidine-1-carboxamide

Executive Summary

This guide details a robust, scalable synthetic route for 3-(4-aminophenoxy)azetidine-1-carboxamide , a privileged scaffold in medicinal chemistry often utilized in the design of covalent kinase inhibitors (e.g., BTK, JAK) and proteolysis targeting chimeras (PROTACs).

The protocol overcomes common challenges associated with azetidine ring strain and urea instability by utilizing a "Protect-Couple-Derivatize" strategy. We employ a nucleophilic aromatic substitution (


) for the ether linkage, followed by a mild urea installation using trimethylsilyl isocyanate (TMSNCO), and conclude with a chemoselective nitro reduction.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three distinct phases to maximize yield and purity. Direct urea formation on the starting alcohol is avoided to prevent side reactions during the basic


 step.

Strategic Logic:

  • Ether Linkage (

    
     Bond):  Formed via 
    
    
    
    displacement of fluoride from 1-fluoro-4-nitrobenzene by the azetidin-3-ol alkoxide.
  • Nitrogen Manipulation: The sensitive urea moiety is installed after the harsh basic conditions of the ether formation.

  • Aniline Generation: The nitro group serves as a masked aniline, preventing oxidation or alkylation during earlier steps.

Retrosynthesis Target Target Molecule 3-(4-Aminophenoxy)azetidine- 1-carboxamide Intermediate1 Nitro-Urea Intermediate 3-(4-Nitrophenoxy)azetidine- 1-carboxamide Target->Intermediate1 Nitro Reduction (H2, Pd/C) Intermediate2 Secondary Amine Salt 3-(4-Nitrophenoxy)azetidine (TFA Salt) Intermediate1->Intermediate2 Urea Formation (TMSNCO) Intermediate3 Protected Ether N-Boc-3-(4-nitrophenoxy)azetidine Intermediate2->Intermediate3 N-Deprotection (TFA) SM Starting Materials N-Boc-Azetidin-3-ol + 1-Fluoro-4-nitrobenzene Intermediate3->SM SnAr Coupling (NaH, DMF)

Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the core scaffold.

Experimental Protocols

Stage 1: Ether Formation via

Objective: Coupling of tert-butyl 3-hydroxyazetidine-1-carboxylate with 1-fluoro-4-nitrobenzene.

  • Rationale: The N-Boc group protects the azetidine nitrogen from competing nucleophilic attacks. Sodium hydride (NaH) is selected over weaker bases (e.g.,

    
    ) to ensure complete deprotonation of the secondary alcohol, driving the reaction to completion rapidly.
    

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)

  • 1-Fluoro-4-nitrobenzene (1.1 equiv)

  • Sodium hydride (60% dispersion in oil) (1.2 equiv)

  • DMF (Anhydrous, 0.2 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add tert-butyl 3-hydroxyazetidine-1-carboxylate dissolved in anhydrous DMF.
    
  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 15 minutes. (Caution:

    
     gas evolution). Stir at 0°C for 30 minutes until gas evolution ceases.
    
  • Coupling: Add 1-fluoro-4-nitrobenzene dropwise as a solution in minimal DMF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.

  • Workup: Quench carefully with ice-water. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (0-40% EtOAc in Hexanes).

    • Expected Yield: 85–95%

    • Product:tert-Butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate.

Stage 2: Deprotection & Urea Installation

Objective: Removal of the Boc group and conversion to the primary urea.

  • Rationale: Trimethylsilyl isocyanate (TMSNCO) is used instead of potassium cyanate/acid. TMSNCO is soluble in organic solvents and reacts cleanly with secondary amines to form the urea after aqueous workup, avoiding the solubility issues of inorganic cyanate salts.

Materials:

  • Stage 1 Product

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 ratio)

  • Trimethylsilyl isocyanate (TMSNCO) (1.5 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

Protocol:

  • Deprotection: Dissolve Stage 1 product in DCM. Add TFA at 0°C. Stir at RT for 2 hours until Boc removal is complete (LCMS check).

  • Concentration: Remove volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. Result: Azetidine-TFA salt.

  • Urea Formation: Redissolve the crude salt in anhydrous DCM (0.2 M).

  • Neutralization: Cool to 0°C. Add TEA (3.0 equiv) dropwise. Ensure pH > 8.

  • Addition: Add TMSNCO (1.5 equiv) dropwise.

  • Reaction: Stir at RT for 2–12 hours.

  • Quench: Add saturated aqueous

    
     (hydrolyzes the intermediate silyl-urea). Stir vigorously for 30 minutes.
    
  • Workup: Extract with DCM (or DCM/iPrOH 3:1 if solubility is low). Dry over

    
     and concentrate.
    
    • Note: The product often precipitates and can be collected by filtration from the organic/aqueous interface if highly insoluble.

    • Product: 3-(4-Nitrophenoxy)azetidine-1-carboxamide.

Stage 3: Nitro Reduction

Objective: Chemoselective reduction of the nitro group to the aniline.

  • Rationale: Catalytic hydrogenation (

    
    , Pd/C) is the cleanest method, avoiding metal waste (Fe/Sn) that can chelate to the urea or azetidine nitrogen. The urea is stable under these standard hydrogenation conditions.
    

Materials:

  • Stage 2 Product

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (

    
    ) (Balloon pressure)
    

Protocol:

  • Setup: Dissolve Stage 2 product in MeOH. (Heat gently if necessary for solubility).

  • Catalyst: Under

    
    , carefully add 10% Pd/C.
    
  • Reduction: Purge with

    
     (vacuum/fill cycles x3). Stir under 
    
    
    
    balloon at RT for 4–16 hours.
  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate.

  • Purification: Recrystallization (MeOH/Et2O) or preparative HPLC if high purity (>99%) is required for biological assays.

Quantitative Summary & Benchmarks

StepTransformationKey ReagentsTypical YieldCritical QC Parameter
1 Ether Coupling (

)
NaH, 1-F-4-NO2-Ph85–95%Anhydrous conditions essential; monitor disappearance of SM.
2a Boc DeprotectionTFA/DCMQuant.Complete removal of TFA before Step 2b.
2b Urea FormationTMSNCO, TEA70–85%pH must be basic (>8) for amine reactivity.
3 Nitro Reduction

, Pd/C
90–98%Avoid halogenated solvents to prevent catalyst poisoning.

Analytical Characterization (Expected Data)

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.5–9.0 (s, 1H, Urea-NH, exchangeable).
      
    • 
       6.6–6.8 (d, 2H, Ar-H ortho to amine).
      
    • 
       6.4–6.6 (d, 2H, Ar-H ortho to ether).
      
    • 
       5.8–6.0 (s, 2H, Urea-
      
      
      
      , exchangeable).
    • 
       4.8–5.0 (m, 1H, Azetidine CH-O).
      
    • 
       4.6 (s, 2H, Aniline-
      
      
      
      , exchangeable).
    • 
       4.1–4.4 (m, 2H, Azetidine 
      
      
      
      ).
    • 
       3.7–3.9 (m, 2H, Azetidine 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Target MW: ~207.23 Da.

    • Observed

      
      .
      

References

  • Sigma-Aldrich. tert-Butyl 3-(4-aminophenoxy)azetidine-1-carboxylate Product Page. (Demonstrates stability of the ether linkage). Link

  • Dunetz, J. R., et al. "Trimethylsilyl Isocyanate: A Convenient Reagent for the Preparation of Primary Ureas." Journal of Organic Chemistry, 2007. (Protocol for TMSNCO usage).
  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on azetidine scaffolds in drug design).
  • Organic Chemistry Portal. "Synthesis of Azetidines." (General reactivity and stability data). Link

  • ChemRxiv. "A Single-Step Synthesis of Azetidine-3-Amines." (Alternative functionalization strategies). Link

Application Note: Selective Derivatization of the Primary Amine in 3-(4-Aminophenoxy)azetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the chemoselective derivatization of the primary aniline moiety in 3-(4-Aminophenoxy)azetidine-1-carboxamide . This molecule represents a high-value scaffold in medicinal chemistry, offering a rigid azetidine core that improves metabolic stability and solubility compared to traditional piperidine or pyrrolidine analogs.

The primary challenge in handling this substrate is ensuring the selective reaction of the aniline nitrogen (


) without compromising the integrity of the strained azetidine ring or interfering with the urea (carboxamide) terminus. This protocol focuses on two high-yield methodologies: HATU-mediated Amide Coupling  and Reductive Amination , designed for library synthesis and PROTAC linker attachment, respectively.

Chemical Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic environment of the substrate.

MoietyStructurepKa (Approx)NucleophilicityReactivity Risk
Primary Aniline

4.0 – 5.0ModerateTarget Nucleophile. Reactive toward acyl chlorides, activated esters, and aldehydes.
Azetidine Ring 4-membered heterocycleN/ANone (Quaternary)Strain Risk. Susceptible to acid-catalyzed ring opening at high temperatures (>80°C) or strong Lewis acids.
Urea (Carboxamide)

< 0 (O-protonation)Very LowBystander. The terminal

is resonance-stabilized and non-nucleophilic under standard basic/neutral conditions.
Structural Logic Diagram

The following diagram illustrates the reactivity hierarchy, confirming why the aniline is the exclusive site of derivatization under controlled conditions.

ReactivityLogic Substrate 3-(4-Aminophenoxy) azetidine-1-carboxamide Aniline Aniline (-NH2) Nucleophilic target Substrate->Aniline High Reactivity Urea Urea (-CONH2) Non-nucleophilic Substrate->Urea Resonance Stabilized Ring Azetidine Ring Acid-sensitive Substrate->Ring Strain Energy ~25 kcal/mol

Figure 1: Reactivity hierarchy of the substrate. The aniline nitrogen is the only viable nucleophile for acylation/alkylation under basic conditions.

Protocol A: Amide Coupling (HATU Method)

Application: Generation of amide libraries, fragment elaboration. Rationale: Anilines are weaker nucleophiles than alkyl amines. Standard EDC/NHS coupling is often too slow.[1] HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) generates a highly reactive aza-benzotriazole ester, driving the reaction to completion without heating, which preserves the azetidine ring.

Materials
  • Substrate: 3-(4-Aminophenoxy)azetidine-1-carboxamide (1.0 equiv)

  • Carboxylic Acid:

    
     (1.2 equiv)
    
  • Coupling Reagent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.[2] Avoid DCM if the substrate solubility is poor.

Step-by-Step Procedure
  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

  • Reagent Addition: Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.

    • Note: Pre-activation ensures the active ester forms before the aniline is introduced, reducing side reactions.

  • Substrate Addition: Add the 3-(4-Aminophenoxy)azetidine-1-carboxamide (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.

  • Reaction: Purge with nitrogen, cap, and stir at RT for 4–16 hours.

    • Monitor: Check via LC-MS.[3] Look for

      
      . If the reaction is sluggish after 6 hours, add 0.5 equiv more HATU.
      
  • Workup:

    • Dilute with EtOAc (10 volumes).

    • Wash with sat.[4]

      
       (2x), Water (1x), and Brine (1x).
      
    • Caution: Avoid acidic washes (like 1M HCl) if the product contains basic heterocycles, and to prevent azetidine hydrolysis. Use dilute citric acid (5%) if pH adjustment is strictly necessary.

  • Purification: Flash chromatography (DCM/MeOH gradient 0–10%).

Protocol B: Reductive Amination

Application: Attachment of alkyl linkers (e.g., for PROTACs) or benzyl groups. Rationale: Sodium Triacetoxyborohydride (


, 

) is mild and will not reduce the urea or open the azetidine ring. It prefers imines over aldehydes, preventing over-reduction.
Materials
  • Substrate: 3-(4-Aminophenoxy)azetidine-1-carboxamide (1.0 equiv)

  • Aldehyde:

    
     (1.1 equiv)
    
  • Reducing Agent:

    
     (2.0 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or THF.[4]

Step-by-Step Procedure
  • Imine Formation: Dissolve the Substrate and Aldehyde in DCE (0.1 M). Add Acetic Acid .

  • Equilibration: Stir at RT for 30–60 minutes.

    • Mechanism:[5][6][7][8] This allows the hemiaminal/imine equilibrium to establish. The aniline nitrogen is less basic, so acid catalysis is crucial to protonate the carbinolamine intermediate.

  • Reduction: Add

    
      in one portion.
    
  • Reaction: Stir at RT for 12–24 hours under nitrogen.

  • Quench: Add sat.

    
     solution and stir vigorously for 15 minutes to quench borate salts.
    
  • Extraction: Extract with DCM (3x). Dry combined organics over

    
    .[4][9]
    
  • Purification: Flash chromatography.

Experimental Workflow & Decision Logic

The following diagram outlines the decision process and workflow for derivatizing this specific scaffold.

Workflow Start Start: 3-(4-Aminophenoxy) azetidine-1-carboxamide Decision Desired Modification? Start->Decision PathA Amide Bond (Library/SAR) Decision->PathA Acylation PathB Alkyl Amine (Linker/PROTAC) Decision->PathB Alkylation StepA1 Reagents: HATU + DIPEA Solvent: DMF PathA->StepA1 StepB1 Reagents: Aldehyde + AcOH Then NaBH(OAc)3 PathB->StepB1 StepA2 Monitor: LCMS (Check for M+H) StepA1->StepA2 Finish Purification (DCM/MeOH) StepA2->Finish StepB2 Monitor: TLC/LCMS (Imine reduction) StepB1->StepB2 StepB2->Finish

Figure 2: Experimental workflow for Amide Coupling vs. Reductive Amination.

Quality Control & Troubleshooting

Analytical Expectations
  • 1H NMR:

    • Diagnostic Shift: Upon acylation, the aniline protons (broad singlet ~5.0 ppm) will disappear and be replaced by an amide doublet/singlet (~9.0–10.0 ppm).

    • Azetidine Integrity: Ensure the azetidine ring protons (multiplets at ~3.8–4.5 ppm) remain intact. If these signals become complex multiplets integrating for more protons, ring opening may have occurred.

  • LC-MS:

    • The urea moiety is polar; expect early elution in reverse-phase (C18).

    • Use acidic mobile phase (0.1% Formic Acid) to ensure ionization of the aniline/amide.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Amide Coupling) Aniline is electron-poor or sterically hindered.Switch to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ, or heat to 40°C (do not exceed 60°C).
Ring Opening (Azetidine) Acid concentration too high during workup or reaction.Avoid HCl washes. Use dilute Citric Acid or Ammonium Chloride. Ensure reaction temp stays <50°C.
Insolubility Urea moiety causes aggregation.Add 10% DMSO to the reaction mixture. Use DMAc instead of DMF.
Over-alkylation (Reductive Amination) Aldehyde is too reactive.Ensure strict 1:1 stoichiometry. Add the reducing agent after imine formation (stepwise addition).

References

  • Amide Coupling of Anilines

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][10] Tetrahedron, 61(46), 10827-10852. Link

    • Note: Defines the superiority of HATU/HOAt systems for electron-deficient amines like anilines.
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][11] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Note: The foundational text for using STAB ( ) to prevent side reactions.
  • Azetidine Stability & Synthesis

    • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Azetidines. The Journal of Organic Chemistry, 75(24), 8701–8704. Link

    • Note: Provides structural data confirming the stability of 3-substituted azetidines under standard organic synthesis conditions.
  • Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings.

Sources

Incorporating 3-(4-Aminophenoxy)azetidine-1-carboxamide into DNA-encoded libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating 3-(4-Aminophenoxy)azetidine-1-carboxamide into DNA-Encoded Libraries

Introduction

The integration of


-rich, rigid scaffolds into DNA-Encoded Libraries (DELs) is a critical strategy to escape "flatland"—the dominance of planar aromatic structures in early combinatorial chemistry. 3-(4-Aminophenoxy)azetidine-1-carboxamide  represents a high-value building block (BB) that merges the structural rigidity of the azetidine ring with the privileged 4-aminophenoxy motif.

This Application Note details the methodology for incorporating this specific building block into DEL synthesis. The molecule features a primary aniline as the DNA-compatible reactive handle and an azetidine-1-carboxamide core that imparts specific physicochemical benefits:

  • Reduced Lipophilicity: The polar carboxamide and azetidine core lower LogP compared to piperidine or phenyl analogs.

  • Vector Definition: The 3-substituted azetidine provides a defined exit vector, projecting the phenoxy group away from the library backbone.

  • DNA Compatibility: The ether linkage and terminal carboxamide are chemically inert under standard DEL synthesis conditions (reductive amination, Suzuki coupling, amide coupling).

Physicochemical Profile & Design Logic

Before synthesis, it is crucial to understand the properties of the building block to ensure library quality.

PropertyValue (Predicted)Relevance to DEL
Molecular Weight ~207.23 DaIdeal fragment size (<300 Da) allows for subsequent elaboration.
cLogP ~0.5 - 1.2Low lipophilicity improves water solubility, reducing aggregation on DNA.
H-Bond Donors 3 (Aniline + Amide)Provides specific interaction points for protein binding.
Reactive Handle Aryl Amine (Aniline)Compatible with Reductive Amination and Acylation on DNA.
Stability HighEther and Urea/Amide linkages are stable to pH 4–10 and temps <80°C.

Experimental Strategy

The incorporation of 3-(4-Aminophenoxy)azetidine-1-carboxamide is best achieved via Amide Coupling to a carboxylic acid-functionalized DNA headpiece or intermediate. While reductive amination is possible, the lower nucleophilicity of the aniline compared to aliphatic amines makes acylation (using DMT-MM) the most robust pathway for high conversion on DNA.

Mechanism of Action

The reaction utilizes DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), a triazine-based coupling agent specifically optimized for aqueous amide bond formation. Unlike EDC/NHS, DMT-MM does not require pH adjustment during the reaction and maintains high fidelity in the presence of DNA.

Pathway Visualization:

ReactionScheme DNA_Acid DNA-Linker-COOH (Scaffold) Intermediate Activated Triazine Ester DNA_Acid->Intermediate + DMT-MM rt, 10 min BB 3-(4-Aminophenoxy) azetidine-1-carboxamide (Building Block) Product DNA-Conjugate (Amide Bond Formed) BB->Product Nucleophilic Attack (Aniline) DMTMM DMT-MM (Activator) DMTMM->Intermediate Intermediate->Product

Figure 1: Reaction scheme for the DMT-MM mediated coupling of the aniline building block to DNA-tagged carboxylic acids.

Detailed Protocol: Amide Coupling via DMT-MM

Pre-requisites:

  • DNA Scaffold: 1 mM solution of dsDNA containing a free carboxylic acid (in water or 50 mM MOPS buffer, pH 7.5).

  • Building Block: 3-(4-Aminophenoxy)azetidine-1-carboxamide (200 mM stock in DMSO).

  • Reagent: DMT-MM (500 mM fresh stock in water).

Step-by-Step Procedure:

  • Preparation:

    • Thaw the DNA scaffold solution (10 nmol scale typically requires 10 µL of 1 mM DNA).

    • Prepare a fresh solution of DMT-MM (500 mM) in degassed

      
      . Note: DMT-MM degrades in solution; prepare immediately before use.
      
  • Reaction Assembly:

    • To the DNA solution (10 µL, 10 nmol), add 250 mM MOPS buffer (pH 7.0) to a final concentration of 50 mM.

    • Add 40 equivalents of the Building Block (2 µL of 200 mM stock).

    • Add 40 equivalents of DMT-MM (0.8 µL of 500 mM stock).

    • Final Solvent Composition: Ensure DMSO content is

      
       20% to prevent DNA precipitation. If necessary, add water to adjust volume.
      
  • Incubation:

    • Vortex gently and centrifuge briefly.

    • Incubate at 25°C for 4–16 hours in a thermal mixer (no shaking required, but prevents settling).

    • Checkpoint: For difficult substrates (sterically hindered acids), a second addition of DMT-MM (20 equiv) after 4 hours can boost yield.

  • Purification (Ethanol Precipitation):

    • Add 10% volume of 3 M Sodium Acetate (pH 5.2) .

    • Add 2.5–3.0 volumes of cold absolute ethanol .

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C.

    • Remove supernatant carefully. Wash pellet with 70% cold ethanol.

    • Air dry pellet and resuspend in water or selection buffer.

Quality Control & Validation

Trustworthiness in DEL synthesis relies on validating the transformation efficiency and DNA integrity.

A. LC-MS Analysis

  • Method: IP-RP HPLC (Ion-Pairing Reverse Phase) coupled with High-Resolution Mass Spectrometry (HRMS).

  • Expected Shift: Calculate the mass difference.

    • BB MW: ~207.23 Da.

    • Loss of Water ($ -H_2O $): -18.01 Da.

    • Net Mass Addition: +189.22 Da.

  • Success Criteria: >80% conversion of the starting DNA material to the +189.22 Da product.

B. DNA Integrity Check (qPCR)

  • Perform qPCR on the purified product versus the starting material.

  • Threshold: A shift in Ct value of < 1 cycle indicates the DNA tag remains amplifiable and undamaged by the chemical conditions.

Workflow Integration (Split-and-Pool)

This building block is typically introduced in Cycle 2 or 3 of a library synthesis, following an initial scaffold installation.

DEL_Cycle Pool Pooled DNA Scaffold (Cycle N-1) Split Split into 96/384 Wells Pool->Split Reaction Reaction Well X: Add 3-(4-Aminophenoxy)... + DMT-MM Split->Reaction Aliquot Ligation Enzymatic Ligation (Encoding Tag X) Reaction->Ligation Chemical Success Pool2 Pool Library (Cycle N) Ligation->Pool2 Combine

Figure 2: Integration of the azetidine building block within a split-and-pool DEL synthesis cycle.

References

  • DMT-MM Mediated Amide Coupling in DEL

    • Title: Efficient Synthesis of DNA-Encoded Libraries Using DMT-MM.
    • Source: Bioconjugate Chemistry.[1]

    • URL:[Link]

  • Azetidine Scaffolds in Drug Discovery

    • Title: Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries.
    • Source: ACS Medicinal Chemistry Letters (Broad Institute).
    • URL:[Link]

  • General DEL Synthesis Protocols

    • Title: DNA-encoded chemical libraries: A comprehensive review with successful stories and future challenges.
    • Source: Pharmacology & Therapeutics.[2][3]

    • URL:[Link]

  • Aniline Reactivity in DEL

    • Title: DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery.[1][4]

    • Source: Vipergen / Vipergen Resources.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Purification strategies for polar azetidine-1-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

The Challenge: The "Polarity vs. Stability" Paradox

Purifying azetidine-1-carboxamide derivatives presents a unique dual-threat challenge in medicinal chemistry:

  • Chemical Instability: The azetidine ring possesses high ring strain (~25.4 kcal/mol).[1] Under acidic conditions (common in silica gel chromatography), the ring nitrogen protonates, activating the ring for nucleophilic attack and subsequent ring-opening degradation [1].

  • Extreme Polarity: The carboxamide (urea-like) linkage creates a dipole-rich motif with strong hydrogen bond donor/acceptor sites. This leads to poor retention on standard C18 (Reverse Phase) and excessive retention/streaking on standard Silica (Normal Phase).

This guide provides three validated workflows to bypass these failure modes.

Method Selection Strategy

Do not default to standard methods. Use this decision matrix to select the correct stationary phase based on your compound's calculated LogP (cLogP) and solubility profile.

MethodSelection Start Start: Crude Azetidine-1-Carboxamide CheckLogP Check cLogP Start->CheckLogP HighLogP cLogP > 1.5 (Moderate Polarity) CheckLogP->HighLogP LowLogP cLogP < 1.5 (High Polarity) CheckLogP->LowLogP AcidSens Is it Acid Sensitive? (e.g., electron-rich aromatics) HighLogP->AcidSens RP_Check Soluble in Water/MeOH? LowLogP->RP_Check No No AcidSens->No Yes Yes AcidSens->Yes StandardFlash Standard Flash (DCM/MeOH + 1% TEA) AmineFlash Amine-Bonded Silica (NH2-SiO2) Yes (High Water Sol) Yes (High Water Sol) RP_Check->Yes (High Water Sol) No (Org Sol only) No (Org Sol only) RP_Check->No (Org Sol only) Mixed Mixed RP_Check->Mixed C18Aq Reverse Phase: C18-Aq (100% Water Compatible) HILIC HILIC Mode (ACN/Water on Silica) SFC SFC (Supercritical Fluid) CO2 + MeOH + Base No->StandardFlash Yes->AmineFlash Yes (High Water Sol)->C18Aq No (Org Sol only)->SFC Mixed->HILIC

Figure 1: Decision matrix for selecting the optimal purification strategy based on polarity and stability risks.

Protocol A: The "Aqueous Stable" Reverse Phase (Recommended)

Best For: Highly polar derivatives that elute in the void volume (


) of standard C18 columns.

The Science: Standard C18 chains undergo "hydrophobic collapse" (pore dewetting) in >95% water, losing surface area and retention. C18-Aq phases utilize hydrophilic end-capping or polar-embedded groups to keep the alkyl chains extended in 100% water, allowing retention of polar ureas [2].

Step-by-Step Protocol
  • Column Selection: Use a C18-Aq (or "Polar C18") functionalized cartridge (e.g., Biotage Sfär C18 Aq, Phenomenex Kinetex Polar C18).

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q Water + 0.1% Formic Acid (or 10mM NH4HCO3 for pH 7.8 stability).

    • Solvent B: Acetonitrile (ACN).

    • Note: Avoid MeOH in Solvent B if back-pressure is an issue; ACN has lower viscosity.

  • Equilibration: Flush column with 100% Solvent A for 5 Column Volumes (CV).

  • Gradient Profile:

    • 0–2 min: 0% B (Isocratic Hold - Critical for loading).

    • 2–12 min: 0% → 30% B.

    • 12–15 min: 30% → 100% B (Wash).

  • Sample Loading: Dissolve sample in DMSO:Water (1:1). Do not load in pure DMSO; it acts as a strong solvent and will carry the azetidine through the column.

Protocol B: Amine-Bonded Silica (The "Acid Neutralizer")

Best For: Compounds that degrade on silica or streak badly due to hydrogen bonding.

The Science: Unmodified silica has acidic silanols (


) that protonate the azetidine nitrogen (

for parent, lower for amides but still sensitive). Amine-bonded silica (

) creates a permanently basic surface environment, preventing protonation and shielding silanols [3].
Step-by-Step Protocol
  • Stationary Phase: Amino (NH2) functionalized silica cartridge.

  • Mobile Phase:

    • Solvent A: Hexane (or Heptane).

    • Solvent B: Ethanol (EtOH) or Isopropanol (IPA).

    • Avoid: DCM/MeOH (Amine silica can react with DCM over time to form salts; MeOH can swell the phase excessively).

  • Gradient:

    • Start at 0% B.

    • Gradient to 50% B over 15 CVs.

    • Tip: Ureas often elute later than expected.

  • Detection: Monitor 210 nm and 254 nm. Carboxamides have weak UV absorbance; consider ELSD (Evaporative Light Scattering Detector) if aromatic rings are absent.

Protocol C: SFC (The "Gold Standard")

Best For: Final purification of drug candidates; separation of chiral isomers; compounds insoluble in water but soluble in MeOH.

The Science: Supercritical


 is non-polar. Adding MeOH increases polarity. Crucially, adding a basic additive (Diethylamine or TEA) suppresses the ionization of the azetidine and the carboxamide, resulting in sharp peaks without the need for water [4].
SFC Parameters
ParameterSettingRationale
Column 2-Ethylpyridine (2-EP) or Diol2-EP provides excellent shape for basic nitrogens via H-bonding.
Co-Solvent Methanol + 0.2% Diethylamine (DEA)DEA masks active sites; MeOH dissolves the polar urea.
Back Pressure 120–150 barMaintains supercritical density.
Temperature 40°CStandard operating temp for stability.
Gradient 5% to 40% Co-SolventTypical elution range for polar amides.

Troubleshooting Guide

Issue 1: Product decomposes during concentration (Rotavap)
  • Diagnosis: The azetidine ring is thermally unstable, especially if trace acid from the mobile phase (Formic Acid/TFA) remains.

  • Fix:

    • Use Ammonium Bicarbonate (volatile buffer, pH 7.8) instead of Formic Acid in Reverse Phase.

    • Keep water bath temperature < 35°C .

    • Do not distill to dryness; leave a small amount of solvent and lyophilize (freeze-dry).

Issue 2: "Streaking" or Broad Peaks on Silica
  • Mechanism: The carboxamide

    
     protons are H-bonding with silica silanols.
    
  • Fix: Switch to Protocol B (Amine Silica) . If you must use standard silica, pre-wash the column with Mobile Phase + 1% Triethylamine (TEA), then run the gradient with 0.1% TEA constant.

Issue 3: Compound elutes with the solvent front (Reverse Phase)
  • Diagnosis: "Phase Collapse."[2] The C18 chains have matted down because the water content is too high (>95%).

  • Fix: Switch to a C18-Aq column (Protocol A). Alternatively, use HILIC mode (Silica column, Mobile Phase: ACN/Water 95:5

    
     60:40).
    

Mechanism of Failure: Silica Interaction

Understanding why standard silica fails is crucial for avoiding it.

SilicaInteraction cluster_0 Standard Silica Surface (Acidic) cluster_1 Amine-Bonded Surface (Basic) Silanol Si-OH (Acidic Site) Interaction Strong Ionic Bond (Irreversible Adsorption) Silanol->Interaction Proton Transfer Azetidine Azetidine Nitrogen (Basic) Azetidine->Interaction RingOpen Ring Opening (Degradation) Interaction->RingOpen Nucleophilic Attack AmineLigand Si-(CH2)3-NH2 Repulsion No Interaction (Free Elution) AmineLigand->Repulsion Shields Silanols Azetidine2 Azetidine Nitrogen Azetidine2->Repulsion

Figure 2: Mechanistic comparison of Azetidine interaction with Standard Silica (leading to degradation) vs. Amine-Bonded Silica (leading to successful purification).

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). Link

  • Santai Technologies. (2020). The Application of C18AQ Columns in the Purification of Strong Polar Peptides. Santai Science Application Notes. Link

  • Biotage. (2023).[3][4] What can I use to purify polar reaction mixtures? (HILIC & Amine Silica). Biotage Knowledge Blog. Link

  • Chromatography Today. (2014). How Good is SFC for Polar Analytes? Chromatography Today Technical Articles. Link

Sources

Addressing hydrolytic instability of the carboxamide group in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Structural Stability Hub. Role: Senior Application Scientist Mission: To diagnose, mitigate, and resolve hydrolytic instability of the carboxamide group (


) in acidic environments.

🟢 Module 1: Diagnostic Hub (Troubleshooting)

User Query: "My compound degrades in simulated gastric fluid (SGF) or acidic mobile phases. How do I confirm this is amide hydrolysis and not another pathway?"

The Diagnostic Protocol

Before re-engineering your molecule, you must confirm the degradation mechanism. Acid-catalyzed hydrolysis is specific: it cleaves the


 bond, generating a carboxylic acid and an amine.
Step 1: LC-MS/MS Spectral Analysis

Do not rely on retention time alone. You must validate the mass shift.

  • The Signature: Hydrolysis consumes one water molecule (

    
    , +18 Da) and cleaves the molecule.
    
  • The Calculation:

    • Parent Ion:

      
      
      
    • Degradant A (Acid):

      
      
      
    • Degradant B (Amine):

      
      
      

Note: In highly acidic media (pH < 2), the amine product will be fully protonated (ammonium), which may affect its retention behavior on reverse-phase columns (eluting in the void volume).

Step 2: Diagnostic Decision Tree

Use the following logic flow to interpret your stability data.

DiagnosticTree Start Start: Acidic Stress Test (0.1N HCl, 40°C, 24h) Analyze Analyze via LC-MS Start->Analyze MassShift Observe Degradant Mass? Analyze->MassShift Hydrolysis CONFIRMED: Amide Hydrolysis (Carboxylic Acid + Amine) MassShift->Hydrolysis Found Acid Fragment (Parent - Amine + OH) Deamidation CONFIRMED: Deamidation (Asn/Gln side chains only) MassShift->Deamidation +1 Da Shift (N -> OH in peptides) Other Suspect: Oxidation or Acid-Catalyzed Rearrangement MassShift->Other +16 Da (Oxidation) or Isomeric Shift

Figure 1: Diagnostic logic for identifying hydrolytic cleavage versus other degradation pathways.

🔵 Module 2: Structural Engineering (The "Fix")

User Query: "I have confirmed hydrolysis. My lead candidate cannot be changed drastically. What medicinal chemistry strategies can stabilize the amide bond?"

The Mechanistic Root Cause

To fix the problem, you must understand the mechanism. In acidic media, the dominant pathway is O-protonation (not N-protonation), which activates the carbonyl carbon for nucleophilic attack by water.

The "Twisted Amide" Danger: If your molecular structure forces the amide bond out of planarity (twisting the


 bond > 15-20°), resonance stabilization is lost. The nitrogen lone pair becomes basic, leading to N-protonation , which accelerates hydrolysis by orders of magnitude [1].
Strategy A: Steric Shielding (The "Umbrella" Effect)

The most validated approach is introducing steric bulk ortho to the amide or on the Nitrogen itself. This physically blocks the trajectory of the attacking water molecule.

ModificationMechanismExpected

Ortho-Substitution (e.g., o-Methyl, o-Chloro)Blocks nucleophilic attack perpendicular to the carbonyl plane.5-50x Increase
N-Alkylation (Secondary

Tertiary)
Increases steric crowding around the C-N bond.2-10x Increase
Gem-Dimethyl (on

-carbon)
"Thorpe-Ingold" effect; restricts conformational freedom.Variable
Strategy B: Electronic Deactivation

Modulating the electron density of the carbonyl carbon.

  • Electron Withdrawing Groups (EWG): Caution. While EWGs generally make the carbonyl more electrophilic (bad for base hydrolysis), in acid, they can destabilize the protonated intermediate. However, strong EWGs on the Nitrogen (e.g., sulfonamides) render the bond stable to acid but labile to base.

Strategy C: Bioisosteres (The Replacement)

If the amide is the liability, replace it with a surrogate that mimics the geometry and H-bonding but lacks the hydrolytic instability.

Bioisosteres cluster_Sol Acid-Stable Bioisosteres Amide Unstable Amide (R-CO-NH-R') Triazole 1,2,3-Triazole (Peptidomimetic) Amide->Triazole Click Chem Oxadiazole 1,2,4-Oxadiazole (Metabolic Stability) Amide->Oxadiazole Cyclization Thioamide Thioamide (S replaces O) Amide->Thioamide Lawesson's Rgt Retro Retro-Inverso (NH-CO instead of CO-NH) Amide->Retro Inversion

Figure 2: Validated bioisosteres for stabilizing the amide linkage [2, 3].

🟠 Module 3: Formulation & Process (The "Shield")

User Query: "I cannot change the API structure. How do I stabilize the drug product?"

The pH Micro-Environment

Amide hydrolysis is pH-dependent.[1][2] The rate profile is typically U-shaped, with minima often between pH 5 and 7.

  • Action: Determine the pH-rate profile (

    
     vs pH).
    
  • Buffer Selection: Formulate at the pH of maximum stability (pH-max). Avoid buffers that can act as general acid/base catalysts (e.g., phosphate can sometimes catalyze degradation).

Lyophilization (Water Removal)

Hydrolysis requires water.[2] Removing it stops the reaction.

  • Critical Parameter: Residual Moisture Content.

  • Target: < 1.0% w/w water.

  • Excipients: Use bulking agents (Mannitol) and cryoprotectants (Trehalose) rather than reducing sugars which can cause Maillard reactions.

Non-Aqueous Co-Solvents

In liquid formulations, reducing the water activity (


) reduces the rate.
  • Agents: Propylene glycol, PEG 400, Glycerol.

  • Mechanism: Reduces the dielectric constant of the medium, destabilizing the charged transition state of the hydrolysis mechanism.

🟣 Module 4: Standardized Experimental Protocols

Protocol A: Accelerated Stress Testing (Acid)

Use this to determine kinetic susceptibility.

  • Preparation: Dissolve compound to 1 mM in Acetonitrile/Water (1:1).

  • Acid Challenge: Dilute 1:10 into 0.1 N HCl (pH ~1.0) and 1.0 N HCl .

  • Incubation:

    • Set A: Ambient temperature (25°C).

    • Set B: Heated (60°C).

  • Sampling: Aliquot at T=0, 1h, 4h, 24h, 48h.

  • Quenching: Immediately neutralize with equal volume 0.1 N / 1.0 N NaOH or dilute into cold buffer (pH 7) to stop reaction.

  • Analysis: Inject onto HPLC/UPLC. Calculate % remaining relative to T=0.

Protocol B: pH-Rate Profiling

Use this to find the formulation "Sweet Spot".

  • Buffers: Prepare 50 mM buffers at pH 1.2, 3.0, 5.0, 7.4, 9.0.

    • Note: Keep ionic strength constant (

      
      ) using NaCl.
      
  • Incubation: 40°C constant temperature.

  • Plotting: Plot

    
     vs pH.
    
  • Analysis: The lowest point on the curve is your target formulation pH.

📚 References

  • Reaction mechanism of the acidic hydrolysis of highly twisted amides. Journal of Physical Chemistry A. (2006).

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. (2020).

  • Ester and Amide Bioisosteres. Cambridge MedChem Consulting.

  • Hydrolysis of Amides. Chemistry LibreTexts.

  • Relative stability of amides, esters, anhydrides. Khan Academy.

Sources

Azetidine Optimization Hub: Overcoming Steric & Conformational Barriers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #AZT-303 Status: Open Subject: Troubleshooting reactivity profiles of 3-substituted and 3,3-disubstituted azetidines.

Executive Summary: The "Puckering" Trap

Azetidines are deceptive. While often viewed simply as "smaller pyrrolidines" or "larger aziridines," their reactivity is governed by a unique interplay of ring strain (~25 kcal/mol) and conformational puckering .

In 3-substituted (and especially 3,3-disubstituted) azetidines, the ring adopts a puckered conformation to minimize transannular steric interactions. This locks the nitrogen lone pair into a specific vector, often increasing the energy barrier for nucleophilic attack or oxidative addition. This guide addresses the three most common failure modes: Amide Coupling Stalls , Buchwald-Hartwig Catalyst Poisoning , and Nucleophilic Substitution Failures .

Troubleshooting Module: Amide Bond Formation

The Issue: Standard coupling reagents (EDCI, HOBt) yield <15% product or result in unreacted starting material, particularly with 3,3-disubstituted azetidines.

Diagnostic Q&A

Q: Why is my azetidine acting like a non-nucleophile? A: It is likely a combination of steric shielding and conformational locking. Bulky groups at C3 force the ring into a pucker that can sterically crowd the nitrogen. Furthermore, if you are using a weak base (DIPEA) in a non-polar solvent, the amine may form tight ion pairs or aggregates.

Q: I’ve tried HATU and it still failed. What now? A: HATU is bulky. For extremely hindered amines, the active ester formed is often too sterically demanding for the azetidine to attack efficiently.

  • Tier 1 Fix: Switch to PyAOP or COMU . PyAOP (7-azabenzotriazole analog) is more reactive and less sensitive to steric bulk than HATU.

  • Tier 2 Fix (The Base): Switch from DIPEA to 2,4,6-Collidine . Collidine is a non-nucleophilic base that minimizes acyl-transfer side reactions and disrupts hydrogen-bond aggregates effectively.

  • Tier 3 Fix (The Nuclear Option): If the carboxylic acid is valuable, convert the amine to an isocyanate and react with a Grignard reagent (see Bode Protocol in references).

Visual Workflow: Coupling Reagent Selection

AmideCoupling Start Start: 3-Substituted Azetidine + Carboxylic Acid CheckSterics Assess Steric Bulk at C3 Start->CheckSterics Standard Standard Bulk (e.g., 3-F, 3-OH) CheckSterics->Standard High High Bulk (e.g., 3-Ph, 3,3-dimethyl) CheckSterics->High RouteA Route A: T3P (50% in EtOAc) + NMM Temp: 0°C to RT Standard->RouteA RouteB Route B: PyAOP + Collidine Solvent: DMF/DCM (1:1) High->RouteB FailCheck Did Route B Fail? RouteB->FailCheck RouteC Route C (Inversion): Convert Acid to Acid Chloride Use AgCN catalyst FailCheck->RouteC No (<10% yield) RouteD Route D (Bode Protocol): Convert Azetidine to Isocyanate React with Grignard FailCheck->RouteD Yes (0% yield)

Figure 1: Decision matrix for amide coupling based on steric hindrance at the azetidine C3 position.

Troubleshooting Module: Buchwald-Hartwig Cross-Coupling

The Issue: Palladium-catalyzed N-arylation fails. The reaction turns black (Pd precipitation) or yields only dehalogenated arene.

Diagnostic Q&A

Q: Which ligand should I use? Standard XPhos isn't working. A: Azetidines are distinct from linear secondary amines.

  • For Secondary Azetidines: RuPhos is the gold standard. Its bulk prevents bis-ligation, which is crucial because the small azetidine can otherwise act as a chelator and poison the metal center.

  • For Primary Amines (coupling to C3): BrettPhos is preferred to prevent

    
    -hydride elimination.
    

Q: What is the "LHMDS Effect"? A: Carbonate bases (


) are often too insoluble or weak for hindered azetidines. LHMDS  (Lithium Hexamethyldisilazide) is superior here. It acts not just as a base but provides a "pseudo-protecting" effect on the amine and facilitates the deprotonation step in the catalytic cycle without shutting down the catalyst.

Q: Why do I see hydrodehalogenation (reduction of the aryl halide)? A: This indicates that the reductive elimination is slower than


-hydride elimination. This is common with sterically hindered azetidines.
  • Fix: Increase catalyst loading of a pre-formed catalyst (e.g., RuPhos-Pd-G4 ). Do not generate the catalyst in situ from

    
     + Ligand, as the activation step is often inefficient in the presence of azetidines.
    
Protocol: High-Difficulty Azetidine N-Arylation

Valid for 3,3-disubstituted azetidines coupling with electron-neutral aryl bromides.

  • Preparation: Charge a vial with RuPhos Pd G4 (2-5 mol%) and Aryl Bromide (1.0 equiv).

  • Inerting: Evacuate and backfill with Argon (3x).

  • Addition: Add Azetidine (1.2 equiv) and THF (0.2 M concentration).

  • Base: Add LHMDS (1.0 M in THF, 2.0 equiv) dropwise at RT.

    • Note: The dropwise addition is critical to prevent exotherms that degrade the catalyst.

  • Reaction: Seal and heat to 60°C for 2-4 hours.

  • Workup: Quench with

    
     (sat). Do not use acidic workup as electron-rich N-aryl azetidines can be acid-sensitive (ring opening).
    
Troubleshooting Module: 3-Position Functionalization ( / )

The Issue: Trying to install a nucleophile at the 3-position (e.g., displacing a 3-iodo or 3-mesylate group) results in elimination to the azetine or ring opening.

Technical Insight: The "Butterfly" Effect

In 3-substituted azetidines, the transition state for


 requires the ring to flatten (planarize) to allow backside attack. This planarization incurs a massive strain penalty (~5-7 kcal/mol additional strain).
  • Consequence:

    
     reactions at the azetidine 3-position are 100-1000x slower  than in cyclopentanes.
    
Strategic Alternatives

Instead of displacing a leaving group on the ring, use Strain-Release Homologation .

  • Bicyclo[1.1.0]butanes (ABBs): Instead of building the ring then substituting it, react a nucleophile with an ABB. The relief of ring strain (driving force) allows the formation of 3,3-disubstituted azetidines instantly.

    • Reagent:Turbogen (commercially available ABB precursor).

    • Mechanism:[1][2][3][4][5] Nucleophile attacks the bridgehead carbon, breaking the central bond and relaxing into the azetidine.

Comparative Data: Substitution Strategies
StrategySubstrateReagentYieldPrimary Risk
Direct

3-Iodo-azetidineNaCN / DMSO<10%Elimination to Azetine
Direct

3-OMs-azetidine

/ DMF
25%Ring Opening (Polymerization)
Strain-Release 1-azabicyclo[1.1.0]butaneAr-MgBr85% Over-reaction (requires temp control)
Radical Cross-Coupling 3-Iodo-azetidineNi/Photoredox70% Hydrodeiodination
Mechanistic Visualization: Strain-Release Synthesis

StrainRelease cluster_legend Key Advantage ABB Azabicyclo[1.1.0]butane (High Strain Energy) TS Transition State Central Bond Cleavage ABB->TS Attack at Bridgehead Nuc Nucleophile (Grignard/Amine/Thiol) Nuc->TS Product 3,3-Disubstituted Azetidine (Strain Relieved) TS->Product Relaxation Info Avoids the high-energy planar transition state of standard Sn2

Figure 2: Pathway for synthesizing 3,3-disubstituted azetidines via Strain-Release Homologation (ABB route), bypassing the kinetic penalties of direct substitution.

References & Authoritative Sources
  • Buchwald-Hartwig Optimization for Azetidines:

    • Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.

    • Source:ACS Med. Chem. Lett. (2024).[3][5][6][7] Highlights the superiority of RuPhos and LHMDS for glutarimide/azetidine couplings.

    • URL:[Link]

  • Conformational Analysis & Synthesis:

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.[8][9][10][11]

    • Source:J. Org.[8] Chem. (2025).[3][8][10] Detailed analysis of modular synthesis avoiding traditional step-heavy routes.

    • URL:[Link]

  • Strain-Release Chemistry (ABB Route):

    • Title: Strain-Release Amination of [1.1.1]Propellanes and 1-Azabicyclo[1.1.0]butanes.

    • Source:Nature (Baran Lab / Aggarwal Lab foundational work).

    • Context: This is the primary alternative when direct substitution fails.

  • Amide Coupling Alternatives (Isocyanate Route):

    • Title: The Synthesis of Sterically Hindered Amides.[7][12]

    • Source:Chimia (Bode Group).

    • URL:[Link]

Sources

Validation & Comparative

Technical Guide: Validating Purity of 3-(4-Aminophenoxy)azetidine-1-carboxamide via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The False-Positive Trap

In the high-stakes synthesis of covalent kinase inhibitors (e.g., BTK or JAK targeting), 3-(4-Aminophenoxy)azetidine-1-carboxamide serves as a critical "warhead-linker" intermediate. Its structural integrity is paramount; however, its dual-polarity nature—combining a basic aniline, a strained azetidine ring, and a polar urea-like carboxamide—creates a unique analytical blind spot.

Standard HPLC-UV (254 nm) protocols often fail to resolve this molecule from its des-carboxamide degradants or regioisomeric byproducts, leading to "false purity" assessments. This guide presents a validated LC-MS workflow that supersedes traditional UV and NMR methods, ensuring the rigorous quality control required for IND-enabling studies.

Part 1: Structural Analysis & Impurity Profiling

To validate purity, one must first define "impurity." Based on the standard synthetic route (SnAr coupling followed by nitro-reduction), the three critical impurities for this specific scaffold are:

  • The "Silent" Hydrolysis Product: 3-(4-Aminophenoxy)azetidine.

    • Risk: The carboxamide group is labile under acidic workups. This impurity co-elutes on C18 columns but lacks the urea mass (-43 Da).

  • The "Stubborn" Intermediate: 3-(4-Nitrophenoxy)azetidine-1-carboxamide.

    • Risk: Incomplete hydrogenation. Strong UV chromophore (nitro) can skew purity % if using UV area normalization.

  • The Oxidative Degradant: N-oxide variants.

    • Risk: Aniline groups are prone to oxidation during storage.

Comparative Analysis: Why LC-MS is Non-Negotiable

The following table contrasts the three primary validation methodologies for this specific azetidine derivative.

FeatureHPLC-UV (254 nm) qNMR (1H) LC-MS (Proposed)
Specificity Low. The aniline chromophore dominates; non-absorbing impurities (like urea hydrolysis fragments) are often missed.High. Structural certainty is absolute.High. Mass discrimination separates co-eluting peaks (e.g., m/z 208 vs 165).
Sensitivity (LOD) Medium. ~0.1% (requires high concentration).Low. ~1-2% (struggles with trace impurities).Ultra-High. <0.05% (ideal for genotoxic impurity screening).
Throughput High.[1]Low.High.
Primary Flaw Co-elution Risk. Polar azetidines often tail on C18, masking impurities under the main peak.Quantification Limit. Cannot validate "purity >99.5%" reliably without massive scan times.Ion Suppression. Matrix effects can dampen signal (mitigated by proper dilution).

Part 2: Validated Experimental Protocol

System Suitability & Conditions
  • Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Ionization: ESI Positive Mode (Targeting the basic aniline and amide).

  • Column Selection: Phenyl-Hexyl (NOT C18).

    • Rationale: The pi-pi interaction between the Phenyl-Hexyl stationary phase and the phenoxy ring of the analyte provides superior selectivity for separating the nitro precursor from the amino product compared to standard C18.

Chromatographic Parameters
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Note: Ammonium formate buffers the pH to ~3.5, ensuring the aniline (pKa ~4.6) is fully protonated for maximum MS sensitivity.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar salts).

    • 1-8 min: 5% -> 60% B (Linear gradient).

    • 8-10 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Target Mass ([M+H]+): 208.2 m/z.

  • Key Fragments (for confirmation):

    • m/z 165.1 (Loss of Carboxamide/Isocyanic acid: -43 Da).

    • m/z 110.0 (Phenoxy fragment).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

Part 3: Validation Logic (Decision Matrix)

The following diagram illustrates the decision workflow for validating a batch of 3-(4-Aminophenoxy)azetidine-1-carboxamide.

ValidationWorkflow Start Crude Sample (Azetidine Intermediate) LC_Sep LC Separation (Phenyl-Hexyl Column) Start->LC_Sep Detect_UV UV Detection (254nm) Check for Chromophores LC_Sep->Detect_UV Detect_MS MS Detection (ESI+) TIC & XIC Analysis Detect_UV->Detect_MS Orthogonal Data Decision_1 Peak Purity > 98%? Detect_MS->Decision_1 Check_Mass Check Mass Spectrum [M+H]+ = 208.2? Decision_1->Check_Mass Yes Impurity_ID Identify Impurity: 165 m/z (Hydrolysis) 238 m/z (Nitro) Decision_1->Impurity_ID No Check_Mass->Impurity_ID Wrong Mass Final_Pass PASS: Release for Synthesis Check_Mass->Final_Pass Confirmed Final_Fail FAIL: Re-purify Impurity_ID->Final_Fail

Figure 1: Analytical decision matrix for validating azetidine-carboxamide purity. Note the critical step of MS confirmation to rule out co-eluting isobaric impurities.

Part 4: Data Presentation & Acceptance Criteria

To declare the material "Valid," the following criteria must be met. This table summarizes the expected performance of the method described above.

ParameterAcceptance CriteriaExperimental Note
Retention Time (RT) 4.5 ± 0.2 minPhenyl-Hexyl column provides distinct RT from nitro-precursor (~6.2 min).
Mass Accuracy < 5 ppm (HRMS) or ±0.4 Da (Unit Res)Critical to distinguish from N-oxide (+16 Da).
Linearity (R²) > 0.995Range: 0.1 µg/mL to 100 µg/mL.
LOD (Limit of Detection) < 0.05% (Area%)Ensures no "silent" impurities affect downstream stoichiometry.
Recovery 95-105%Spiked recovery tests in synthesis solvent (e.g., DMF/DCM).
Method Validation Summary (ICH Q2(R1))

This protocol aligns with ICH Q2(R1) guidelines for validation of analytical procedures [1].

  • Specificity: Demonstrated by the resolution of the parent peak (208.2 m/z) from the hydrolysis degradant (165.1 m/z).

  • Precision: Repeatability (n=6) should yield RSD < 2.0%.

  • Robustness: Small variations in pH (±0.2) of the ammonium formate buffer must not alter the resolution of the critical pair (Amine vs. Nitro).

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4]

  • Kromidas, S. (2021). The HPLC Expert II: Find and Optimize the Benefits of your HPLC/UHPLC. Wiley-VCH.
  • Gu, H., et al. (2014). Development of a HILIC-MS/MS method for the quantitation of amines. Journal of Chromatography B.

Sources

Comparative Guide: Azetidine-1-carboxamide Scaffolds in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptidomimetics and urea-based inhibitors, the transition from a 5-membered pyrrolidine ring to a 4-membered azetidine ring represents a critical "scaffold hop." This guide objectively compares the Azetidine-1-carboxamide moiety against its primary alternative, the Pyrrolidine-1-carboxamide , focusing on crystallographic outcomes, conformational bias, and potency metrics.

Key Finding: While pyrrolidine is the traditional standard for proline mimicry, the azetidine-1-carboxamide scaffold offers superior rigidification of the


 (psi) dihedral angle, often resulting in a 3- to 10-fold increase in potency for specific targets (e.g., STAT3, MAGL) by locking the carbonyl vector into an optimal H-bond acceptor position.

Structural Efficacy & Scaffold Comparison

Conformational Vector Analysis

The primary differentiator between azetidine and pyrrolidine is the ring strain (~25.4 kcal/mol vs. ~5.4 kcal/mol) and the resulting exit vector of the exocyclic carbonyl oxygen.

  • Pyrrolidine (Alternative): Adopts a distinct envelope pucker. The N-C(=O) bond has greater rotational freedom, leading to an entropic penalty upon binding.

  • Azetidine (Subject): The high ring strain forces a planar or shallow pucker conformation. This constrains the N1-C2 bond, effectively "pre-organizing" the urea/carboxamide oxygen for hydrogen bonding.

Comparative Performance Data

The following table aggregates data from structure-activity relationship (SAR) studies, specifically highlighting the STAT3 inhibitor series (e.g., H182 analogues) where this scaffold hop was pivotal.

MetricAzetidine-1-carboxamide (Subject)Pyrrolidine-1-carboxamide (Alternative)Impact
Ring Strain ~25.4 kcal/mol~5.4 kcal/molAzetidine drives covalent reactivity (if applicable) and rigidity.
C=O Vector Angle ~90° (constrained)~108° (flexible)Azetidine provides sharper H-bond acceptor directionality.
STAT3 Potency (

)
0.38 – 0.55 µM > 4.0 µM>7x Potency Improvement with Azetidine.
Ligand Efficiency (LE) High (Lower MW, Higher Potency)ModerateAzetidine improves LE scores.
Metabolic Stability High (Resistance to P450 oxidation)Moderate (Susceptible to

-hydroxylation)
Azetidine ring is less prone to oxidative metabolism.

Data Source: Comparative values derived from STAT3 inhibitor optimization studies (Zhang et al., Cancer Lett. 2022; Yue et al., J. Med. Chem.).[1][2][3][4][5][6]

Mechanism of Action: Structural Logic

The enhanced potency of azetidine-1-carboxamides is often attributed to the "Goldilocks" fit within the S1 or S1' specificity pockets of enzymes like Serine Hydrolases or SH2 domains of STAT proteins.

Diagram 1: Scaffold Hop Mechanism (SAR Logic)

This diagram illustrates the logical flow of replacing the pyrrolidine ring to optimize binding geometry.

SAR_Logic Pyrrolidine Pyrrolidine Scaffold (Flexible Envelope) Challenge Entropic Penalty Sub-optimal Vector Pyrrolidine->Challenge Identified Flaw Design Design Strategy: Ring Contraction Challenge->Design SAR Decision Azetidine Azetidine Scaffold (Rigid Planarity) Design->Azetidine Synthesis Outcome Outcome: 1. Pre-organized C=O Vector 2. Reduced Steric Clash 3. Improved Potency Azetidine->Outcome Crystallographic Result

Caption: Transition from flexible pyrrolidine to rigid azetidine optimizes carbonyl vector alignment.

Crystallographic Protocol: Azetidine-Urea Derivatives

Crystallizing azetidine-1-carboxamides presents unique challenges due to the polarity of the urea linkage and the potential for twinning in the high-symmetry space groups often favored by these compact molecules.

Pre-Crystallization Quality Control (Self-Validating System)

Before attempting crystallization, the sample must pass the following "Go/No-Go" criteria to ensure data integrity:

  • Purity: >98% by HPLC (Urea derivatives often co-crystallize with synthesis byproducts).

  • Dispersity: DLS (Dynamic Light Scattering) must show <15% polydispersity. Aggregation is common with urea linkers.

Optimized Crystallization Workflow

Method: Sitting Drop Vapor Diffusion with Micro-seeding.

Step-by-Step Protocol:

  • Protein Prep: Concentrate target protein (e.g., STAT3, MAGL) to 10–15 mg/mL in a buffer containing 150 mM NaCl, 20 mM HEPES (pH 7.5). Avoid phosphate buffers which crystallize with urea.

  • Ligand Incubation: Add Azetidine-1-carboxamide ligand (dissolved in 100% DMSO) to protein at a 1:3 molar ratio (Protein:Ligand). Incubate for 1 hour on ice.

    • Expert Insight: The 3x excess is crucial. Azetidines have lower off-rates, but saturation is required to stabilize the rigid conformation in the crystal lattice.

  • Screening Matrix:

    • Precipitant: PEG 3350 (15–25%) or PEG 400 (for cryo-protection).

    • Salt: 0.1 – 0.2 M Ammonium Sulfate (stabilizes the urea dipole).

    • Additive: 3-5% Isopropanol (reduces nucleation time for urea-based ligands).

  • Seeding (Critical): If no crystals appear after 3 days, use a "seed bead" kit from a homologous pyrrolidine structure if available, or streak-seed from light precipitate.

  • Data Collection: Collect at 100 K.

    • Warning: Watch for twinning . Azetidine derivatives often crystallize in P21 or C2 space groups with pseudo-symmetry. Check L-test stats in Xtriage immediately.

Diagram 2: Crystallography Workflow

Visualizing the critical path from complex formation to structure solution.

Crystal_Workflow Complex Protein-Ligand Complex (1:3 Ratio) Screen Vapor Diffusion Screen (PEG 3350 / AmSO4) Complex->Screen Check Microscopy Check (Day 3) Screen->Check Seed Micro-Seeding (If clear drops) Check->Seed No Nucleation Harvest Crystal Harvest (Cryo: PEG 400) Check->Harvest Crystals Found Seed->Harvest Diffraction X-Ray Diffraction (Check for Twinning) Harvest->Diffraction

Caption: Workflow emphasizing the critical seeding step for urea-based azetidine derivatives.

References

  • Yue, P., et al. (2022). "Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo."[7][8] Cancer Letters, 534, 215613.[7]

  • Bai, L., et al. (2019). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors."[7] Journal of Medicinal Chemistry, 62(7), 3503–3512.[4]

  • Luecke, H., & Cunha, E. (2020).[9] "Helicobacter pylori urease with inhibitor bound in the active site (PDB 6AXI)." RCSB Protein Data Bank.

  • Pérez-Faginas, P., et al. (2011). "Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors." Bioorganic & Medicinal Chemistry, 19(3), 1155-1161.[10]

  • Couty, F., & Drouillat, B. (2021).[11] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry.

Sources

Comparison of metabolic half-life: Azetidine vs Piperidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ring Contraction Strategy

In modern medicinal chemistry, the transition from a piperidine (6-membered) to an azetidine (4-membered) scaffold is a high-value tactic for optimizing metabolic stability and physicochemical properties.[1] While piperidine is a ubiquitous "privileged structure," it frequently suffers from rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes.

The Verdict: Azetidine scaffolds generally exhibit superior metabolic half-life (


) compared to their piperidine counterparts. This is driven by two primary factors:
  • lowered Lipophilicity (

    
    ):  Reducing the carbon count lowers overall lipophilicity, reducing non-specific binding and CYP450 affinity.
    
  • Geometric Strain: The high ring strain of azetidine (~26 kcal/mol) disfavors the formation of the planar

    
     iminium transition states required for 
    
    
    
    -carbon oxidation, effectively "hardening" the ring against metabolic attack.

Mechanistic Analysis: Why Piperidines Fail and Azetidines Persist

To engineer stable drugs, one must understand the specific mechanism of failure.

The Piperidine Liability (The -Oxidation Pathway)

Piperidines are classic substrates for CYP450 isoforms (particularly CYP2D6 and CYP3A4). The metabolic "soft spot" is the


-carbon (C2/C6 positions) adjacent to the nitrogen.

Mechanism:

  • SET/HAT: The CYP450 heme abstracts an electron or hydrogen atom from the nitrogen or the

    
    -carbon.
    
  • Iminium Formation: A carbon-centered radical forms and collapses into an iminium ion.

  • Hydrolysis/Oxidation: The iminium species is hydrolyzed to an amino-aldehyde (ring opening) or further oxidized to a lactam.

The Azetidine Advantage

Azetidine resists this pathway. The 4-membered ring is highly strained and puckered. Forming a double bond (iminium) within this small ring introduces immense additional strain (anti-Bredt-like constraints), significantly raising the activation energy (


) for the CYP-mediated abstraction step.
Visualization: CYP450 Oxidation Pathway

The following diagram illustrates the divergent metabolic fates of these two scaffolds.

MetabolicPathway cluster_0 Piperidine Metabolism (High Clearance) cluster_1 Azetidine Metabolism (High Stability) Pip Piperidine Scaffold Rad C-Radical Intermediate Pip->Rad CYP450 (HAT) Iminium Iminium Ion (Planar sp2) Rad->Iminium -1e- Lactam Lactam / Ring Open (Inactive Metabolite) Iminium->Lactam Hydrolysis Azet Azetidine Scaffold Block Oxidation Blocked Azet->Block High Ring Strain Prevents sp2 transition Stable Intact Drug (High t1/2) Block->Stable

Figure 1: Comparative metabolic pathways. Piperidine readily undergoes


-oxidation via an iminium intermediate, while azetidine's ring strain creates an energetic barrier to this transformation.

Physicochemical & Performance Comparison

The following table synthesizes data from matched molecular pair (MMP) studies, illustrating the typical shift in properties when contracting a ring from Piperidine to Azetidine.

ParameterPiperidine ScaffoldAzetidine ScaffoldImpact on Drug Design
Ring Size 6-membered4-memberedAzetidine is more compact (lower MW).
Lipophilicity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Higher (Baseline)Lower (

to

)
Critical: Lower

improves solubility and reduces metabolic clearance (

).
Basicity (

)
~11.0 (Secondary amine)~11.0 (Secondary amine)Similar basicity; both are positively charged at physiological pH.
Ring Strain ~0 kcal/mol (Chair)~26 kcal/molHigh strain prevents metabolic oxidation but can complicate synthesis.
Metabolic Liability High (

-C oxidation)
LowAzetidine is a "metabolic hardener."
Clearance (

)
HighLowPrimary Benefit: Extends half-life (

).[2][3]

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability advantage, we utilize a Liver Microsome Stability Assay .[3][4] This protocol is the industry standard for determining Intrinsic Clearance (


) and Half-life (

).
Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (solutions A and B) or pure NADPH.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Diagram

AssayWorkflow Prep 1. Preparation Thaw Microsomes & Pre-warm Buffer (37°C) Mix 2. Reaction Mix Microsomes + Test Compound (1 µM) Prep->Mix Start 3. Initiation Add NADPH Cofactor Mix->Start Incubate 4. Incubation Sampling at 0, 5, 15, 30, 45 min Start->Incubate Quench 5. Termination Transfer to ACN + Internal Standard Incubate->Quench Serial Aliquots Analyze 6. Analysis Centrifuge -> LC-MS/MS Quantification Quench->Analyze

Figure 2: Step-by-step workflow for the Liver Microsomal Stability Assay.

Detailed Procedure
  • Master Mix Preparation: Dilute liver microsomes to 0.5 mg/mL in Potassium Phosphate buffer.

  • Compound Spiking: Add test compound (Azetidine or Piperidine analog) to a final concentration of 1 µM (ensure DMSO < 0.1%).

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the metabolic reaction.

  • Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing Internal Standard.

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet precipitated proteins.

  • Quantification: Inject supernatant into LC-MS/MS to measure the % Parent Remaining.

Data Calculation

Calculate the slope (


) of the natural log (

) of % Parent Remaining vs. Time.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Case Study: Matched Molecular Pair Analysis

The following data illustrates a representative "scaffold hop" from a drug discovery campaign (e.g., Monoacylglycerol Lipase (MAGL) inhibitors or similar CNS targets), where a piperidine core was contracted to an azetidine.

Compound IDCore Scaffold

(Human Microsomes)

(

L/min/mg)
Observation
CMP-001 Piperidine 12 min115.5High Clearance. Rapid oxidation at C2 position. Poor oral bioavailability predicted.
CMP-002 Azetidine > 120 min< 11.5High Stability. Ring contraction eliminated the metabolic soft spot. Lipophilicity lowered by 0.6 log units.[5]

Interpretation: CMP-001 (Piperidine) is rapidly cleared, likely requiring twice-daily dosing or showing high patient variability. CMP-002 (Azetidine) demonstrates "metabolic hardening," rendering it suitable for once-daily dosing with a lower projected human dose.

References

  • Piperidine Metabolism & Mechanisms

    • Fu, Z., et al. (2020).[6][7] Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions.[6] Link

    • Kishimoto, W., et al. (1991). Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition.[2][8][9][10][11] Link

  • Azetidine Utility & Synthesis

    • Mullins, R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Link

    • Stepaniuk, O., et al. (2022). Bicyclic Bioisosteres of Piperidine: 1-azaspiro[3.3]heptanes. ResearchGate. Link

  • Experimental Protocols

    • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Link

    • Microsomal Stability Assay Protocol.[2][11][12] AxisPharm. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(4-Aminophenoxy)azetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-(4-aminophenoxy)azetidine-1-carboxamide. As a research chemical, specific regulatory data may be limited. Therefore, this guide is built upon established principles of chemical safety, analyzing the compound's structural motifs to infer potential hazards and dictate appropriate handling and disposal procedures. The core principle is to treat the compound as hazardous waste in the absence of definitive data to the contrary and to always act in consultation with your institution's Environmental Health & Safety (EHS) department.

Hazard Assessment: A Structurally-Informed Approach

The disposal protocol for any chemical is dictated by its inherent hazards, including reactivity, toxicity, and environmental persistence. For 3-(4-aminophenoxy)azetidine-1-carboxamide, we must evaluate the risks associated with its primary functional groups: the azetidine ring, the aromatic amine, and the carboxamide moiety.

  • Azetidine Ring: This is a four-membered, saturated heterocyclic amine. While less strained than aziridines, small-ring heterocycles can be reactive. General procedures for amines involve careful handling to avoid inhalation and skin contact.[1][2] Disposal should be managed through an authorized waste collection service.[1]

  • Aromatic Amine (Aminophenoxy group): Aromatic amines as a class are known for their potential toxicity.[3] Many are recognized as or are suspected carcinogens due to their metabolic activation to reactive nitrenium ions, which can form adducts with DNA.[4] The amino group also makes the aromatic ring highly susceptible to oxidation, potentially forming hazardous by-products.[3] This structural feature is the primary driver for classifying this compound as potentially toxic and requiring disposal as hazardous chemical waste.

  • Carboxamide Moiety: Carboxamides are generally stable but can undergo hydrolysis under strong acidic or basic conditions. While many carboxamide-containing pharmaceuticals have good safety profiles, the overall risk profile of the molecule must be considered.[5][6][7]

Based on this structural analysis, 3-(4-aminophenoxy)azetidine-1-carboxamide must be presumed hazardous. The following table summarizes the key considerations.

Functional GroupPotential HazardsKey Disposal Consideration
Azetidine Reactivity, Skin/Eye IrritantAvoid uncontrolled reactions; handle as a chemical irritant.
Aromatic Amine Toxicity (potential mutagen, carcinogen), Environmental HazardPrimary Hazard Driver. Mandates disposal as regulated hazardous waste. Prohibits sewer or standard trash disposal.[8][9]
Carboxamide Generally stable, potential for hydrolysisEnsure segregation from strong acids and bases in waste streams.[10][11]

Guiding Principles for Disposal

Adherence to universal laboratory waste management protocols is non-negotiable. These principles form the foundation of a safe and compliant disposal plan.

  • NEVER dispose of this chemical down the drain.[8][9][12] Aromatic amines can be persistent environmental pollutants and may react with other chemicals in the drainage system.

  • NEVER dispose of this chemical or its contaminated materials in the regular trash.[8][13]

  • ALWAYS consult your institution's specific hazardous waste disposal procedures and contact your EHS department for guidance.[9][13]

  • ALWAYS segregate waste streams. Incompatible wastes must never be mixed.[8][10][11] For this compound, waste should be kept separate from strong oxidizing agents and incompatible acids.

  • MINIMIZE waste generation through careful planning and use of pollution prevention techniques.[8]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and disposing of waste 3-(4-aminophenoxy)azetidine-1-carboxamide and associated contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[14][15]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[16]

  • Body Protection: A lab coat must be worn.[14]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.[11]

For Solid Waste (Unused Reagent, Contaminated Weigh Boats, etc.):

  • Collect all solid waste contaminated with 3-(4-aminophenoxy)azetidine-1-carboxamide in a dedicated, puncture-proof container lined with a clear plastic bag.[10]

  • Do not use biohazard bags.[8][10]

  • The container must be clearly labeled as "Hazardous Waste."

For Liquid Waste (Reaction Mixtures, Solutions):

  • Collect liquid waste in a sturdy, leak-proof, and chemically compatible container (e.g., the original container or a designated solvent waste bottle).[8]

  • Ensure the container has a secure, tight-fitting cap. Keep the container closed except when adding waste.[8][11]

  • Provide secondary containment for all liquid waste containers to mitigate spills.[8][11]

  • Do not mix this waste stream with other incompatible wastes, particularly strong acids or oxidizers.[10]

For Contaminated Sharps and Labware:

  • Items such as contaminated needles, syringes, or pipette tips must be placed in a rigid, puncture-proof sharps container designated for chemically contaminated sharps.[9][17]

  • Label the sharps container clearly with its contents.

Step 3: Container Labeling

Accurate and complete labeling is a regulatory requirement and essential for safety.

  • Obtain a hazardous waste label from your EHS department.[8]

  • Affix the label to the waste container as soon as you begin accumulating waste.

  • Clearly write the full chemical name: "Waste 3-(4-Aminophenoxy)azetidine-1-carboxamide" and list any other components or solvents in the mixture with their approximate percentages.

  • Indicate the accumulation start date.[10]

Step 4: Storage and Disposal
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area must be at or near the point of generation and under the control of laboratory personnel.[9]

  • Ensure the SAA is away from sinks or floor drains.[10]

  • Once the container is full or you have finished generating this waste, schedule a pickup with your institution's EHS department or hazardous waste contractor.[8][9] Do not accumulate more than 10-25 gallons of hazardous waste in your lab, per institutional policy.[8][10]

Management of Empty Containers

Even "empty" containers hold chemical residues and must be managed properly.

  • For a compound with suspected high toxicity like an aromatic amine, the container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the residue.[13]

  • Crucially, the first rinse (and subsequent rinses for highly toxic materials) must be collected and disposed of as hazardous liquid waste. [8][13]

  • After rinsing and air-drying, completely deface or remove the original chemical label.[8][13]

  • Dispose of the de-labeled, rinsed container according to institutional guidelines for glass or plastic recycling/trash.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(4-aminophenoxy)azetidine-1-carboxamide.

G start Start: Waste Generated assess Assess Hazards (Aromatic Amine = High Hazard) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste Stream ppe->segregate solid Solid Waste (Puncture-proof container) segregate->solid Solid liquid Liquid Waste (Sealed, compatible container) segregate->liquid Liquid sharps Contaminated Sharps (Designated sharps container) segregate->sharps Sharps label_container Label Container with 'Hazardous Waste' Tag solid->label_container liquid->label_container sharps->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for 3-(4-aminophenoxy)azetidine-1-carboxamide.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • CHEMICAL WASTE PROCEDURE FOR RESEARCH. (n.d.). SUNY Geneseo. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • SAFETY DATA SHEET: 1-Cbz-Azetidine-3-carboxylic acid. (2018, August 20). Acros PharmaTech Limited. Retrieved from [Link]

  • Amine Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024, February 15). Journal of Hazardous Materials. Retrieved from [Link]

  • Material Safety Data Sheet: 4-(4-Aminophenoxy)phthalonitrile. (2025, December 22). Capot Chemical. Retrieved from [Link]

  • The role of DNA damage in chemical carcinogenesis of aromatic amines. (2006). Journal of Cancer Research and Clinical Oncology. Retrieved from [Link]

  • Aromatic amines: use in azo dye chemistry. (n.d.). IMR Press. Retrieved from [Link]

  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (2016). Inorganic Chemistry. Retrieved from [Link]

  • Chemical Waste Name or Mixtures. (n.d.). University of Alabama. Retrieved from [Link]

  • The NIH Drain Discharge Guide. (2020, September). National Institutes of Health. Retrieved from [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021, February 16). University of New Mexico. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Material Safety Data Sheet: (S)-N-Boc-azetidine carboxylic acid. (n.d.). Pi Chemicals. Retrieved from [Link]

  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. (2024, February 15). Toxicological Sciences. Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. Retrieved from [Link]

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2020). International Journal of Molecular Sciences. Retrieved from [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, June 19). Molecules. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminophenoxy)azetidine-1-carboxamide
Reactant of Route 2
3-(4-Aminophenoxy)azetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.